molecular formula C10H16O2 B093084 Cyclohexyl methacrylate CAS No. 101-43-9

Cyclohexyl methacrylate

Cat. No.: B093084
CAS No.: 101-43-9
M. Wt: 168.23 g/mol
InChI Key: OIWOHHBRDFKZNC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyclohexyl Methacrylate (CHMA) is a monofunctional monomer . Its primary targets are polymers, where it is used to impart specific properties . It is also a useful feedstock for chemical syntheses .

Mode of Action

CHMA has a characteristic high reactivity of methacrylates and a cyclic hydrophobic moiety . It readily undergoes addition reactions with a wide variety of organic and inorganic compounds . This interaction with its targets leads to changes in the properties of the polymers.

Biochemical Pathways

CHMA forms homopolymers and copolymers . Copolymers of CHMA can be prepared with (meth)acrylic acid and its salts, amides and esters, and with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc . These processes affect the biochemical pathways of polymer formation and modification.

Pharmacokinetics

It has a density of 0.961 / 0.9374 g/cm3 at 20 / 50 °C, a refractive index nd at 20 °C of 1.4578, and a boiling point of 93.75 °C at 20 mbar . These properties can impact its distribution and elimination in certain applications.

Result of Action

The action of CHMA on polymers results in the imparting of specific properties. These include chemical resistance, hydrophobicity, hardness, scratch resistance, adhesion, heat resistance, high solids, and weatherability . In the context of UV curing processes, CHMA-based coatings, adhesives, and inks offer fast curing, excellent hardness, hydrophobicity, and high durability .

Action Environment

The action of CHMA is influenced by environmental factors. To prevent polymerization, CHMA must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively . . These conditions ensure the stability and efficacy of CHMA in its applications.

Biochemical Analysis

Biochemical Properties

It is known that it readily undergoes addition reactions with a wide variety of compounds

Cellular Effects

It is known that it can be used to impart various properties to polymers, including chemical resistance, hydrophobicity, hardness, scratch resistance, and adhesion . These properties suggest that it may influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to readily undergo addition reactions with a wide variety of compounds , suggesting that it may bind to various biomolecules and potentially influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 93.75 °C at 20 mbar and a melting point of -104 °C . This suggests that it is stable under a wide range of temperatures, which may influence its long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known to readily undergo addition reactions with a wide variety of compounds , suggesting that it may interact with various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with cyclohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction mixture, consisting of methacrylic acid, cyclohexanol, a solvent, a catalyst, and a polymerization inhibitor, is heated to reflux. The reaction is monitored, and the product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl methacrylate undergoes various chemical reactions, including addition, polymerization, and copolymerization reactions. It readily participates in free radical polymerization to form homopolymers and copolymers .

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

cyclohexyl 2-methylprop-2-enoate
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InChI

InChI=1S/C10H16O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h9H,1,3-7H2,2H3
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InChI Key

OIWOHHBRDFKZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCCCC1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16O2
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Related CAS

25768-50-7
Record name Poly(cyclohexyl methacrylate)
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DSSTOX Substance ID

DTXSID7051507
Record name Cyclohexyl methacrylate
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Molecular Weight

168.23 g/mol
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Physical Description

Liquid, Colorless liquid with a pleasant odor; [Hawley]
Record name 2-Propenoic acid, 2-methyl-, cyclohexyl ester
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Boiling Point

210 °C
Record name CYCLOHEXYL METHACRYLATE
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Solubility

INSOL IN WATER
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Density

0.9626 @ 20 °C/20 °C
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Vapor Pressure

0.19 [mmHg]
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Color/Form

COLORLESS LIQUID

CAS No.

101-43-9
Record name Cyclohexyl methacrylate
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Synthesis routes and methods I

Procedure details

A 2,4-dimethylglutarimide, styrene, and cyclohexyl methacrylate containing polymer was prepared by the techniques of copolymerization and glutarimidization. Accordingly an interpolymer of styrene, cyclohexyl methacrylate, and methacrylamide was prepared. In a 1.5 liter, glass reactor fitted with inlet tubes, nitrogen pad, and stirrer, styrene 29 g, cyclohexyl methacrylate 225 g, and methacrylamide 122 g, were introduced, along with 50 percent based o monomer weight of N,N-dimethylformamide solvent. 250 ppm of a peroxide initiator 1,1-bis(t-butylperoxy)cyclohexane was introduced and the reactor heated to 80-100° C. with stirring. Reaction was continued only a short time period (10-20 percent conversion) to prevent polymer compositional drift and possible degeneration of optical properties. The polymer was recovered by precipitation in methanol.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using a reflux apparatus equipped with a 20-plates Oldershaw column as the distillation column, a 3-liter four-necked flask with a side arm was charged with 1,401 g (14 moles) of methyl methacrylate, 701 g (7 moles) of cyclohexanol, 12.6 g of dibutyltin oxide, and 1.18 g (corresponding to 0.1% of the theoretical yield of the product) of IB as a polymerization inhibitor. This mixture was subjected to an ester exchange reaction. The methanol formed as a by-product during reaction was removed from the system together with the methyl methacrylate. The resulting reaction product was purified by simple distillation using an empty column having a length of 20 cm, so that 740 g of cyclohexyl methacrylate was obtained. During the course of the reaction and distillation, polymerization occurred neither in the reactor nor the column. The cyclohexyl methacrylate thus obtained had a color number (APHA) of not greater than 5.
Quantity
14 mol
Type
reactant
Reaction Step One
Quantity
701 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

400 g of methyl methacrylate (4 mole), 200 g of cyclohexanol (2 mole) and 0.30 g of N,N'-diphenylbenzidine (500 ppm) are added to a 1 liter round-bottomed flask. Azeotropic dehydration is accomplished by conducting air through the resulting mixture, by way of a 1 m vigreux column. After cooling of the contents of the flask to about 75° C., 3 g of potassium cyanide (0.5%) are added, and the methyl methacrylate/methanol-azeotrope is distilled-off at a temperature of 65° C. at the head of the column. The trans-esterification is completed after 3.5 hours. After cooling of the flask, the sump is filtered to remove the potassium cyanide, and the filter residue is washed with a little methyl methacrylate. The filtrate is concentrated at 40° C. under a water jet vacuum. A residue of cyclohexyl methacrylate of 310 g = 85% will result.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
methyl methacrylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of cyclohexyl methacrylate?

A1: this compound has the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol.

Q2: How can I determine the tacticity of synthesized poly(this compound) (PCHMA)?

A2: 13C-NMR analysis is a common technique to determine the tacticity of PCHMA. This method can differentiate and quantify the syndiotactic, isotactic, and atactic triads within the polymer chain. []

Q3: Does the addition of this compound to styrene/acrylic copolymer resins affect their viscosity?

A3: Yes, incorporating CHMA, a cyclic methacrylate monomer with a relatively high glass transition temperature (Tg), can significantly reduce the solution viscosity of styrene/acrylic copolymer resins. This effect is particularly valuable for formulating high-solids coating resins without compromising the desired Tg. []

Q4: What causes the miscibility between PC and PMCHM?

A4: The miscibility likely arises from a combination of strong intramolecular repulsion within the PMCHM copolymer and specific intermolecular interactions between PC and PMMA segments. []

Q5: How does the presence of cyclohexyl groups in PCHMA impact the electrical resistance of PCHMA/carbon nanotube (CNT) composites?

A5: Densely grafting PCHMA onto CNTs using surface-initiated polymerization results in ultrahigh electrical resistance in the composite material. [] This is attributed to the high molecular weight and grafting density of PCHMA effectively isolating individual CNTs within the polymer matrix, preventing electrical conduction pathways. []

Q6: Does the tacticity of polystyrene influence its miscibility with PCHMA?

A6: Isotactic polystyrene (iPS) is miscible with PCHMA, forming a blend with a single, composition-dependent Tg and exhibiting a lower critical solution temperature (LCST) phase behavior. [] Solid-state 13C NMR analysis confirms intimate mixing at the molecular level. [] The tacticity of polystyrene, therefore, does not appear to hinder miscibility with PCHMA.

Q7: What happens to the density and concentration fluctuations in PCHMA upon plasticization?

A7: Plasticization of PCHMA suppresses density fluctuations while increasing concentration fluctuations. [] This observation highlights the role of plasticizer in altering the interplay between these two types of fluctuations, ultimately affecting the blend's properties.

Q8: How does the casting solvent influence the morphology of phase-separated blends of PCHMA and poly(vinyl acetate) (PVAc)?

A8: The choice of casting solvent significantly impacts the morphology of PCHMA/PVAc blends. [] Films cast from chloroform exhibit greater homogeneity and a consistently fluorescent matrix, suggesting a more uniform distribution of the components. [] Conversely, films cast from THF display heterogeneous domain sizes and shapes with a non-fluorescent matrix, indicating regions of nearly pure PVAc. []

Q9: How does the glass transition temperature (Tg) of PCHMA change with the addition of a plasticizer, di(2-ethylhexyl) phthalate (DOP)?

A9: The Tg of PCHMA decreases with increasing DOP content, indicating enhanced chain mobility and a shift of the primary (α) glass-rubber relaxation to lower temperatures. []

Q10: What is the effect of the position of the methyl group in the cyclohexyl ring on the relaxation processes of poly(methyl) cyclohexyl methacrylates?

A10: The position of the methyl group in the cyclohexyl ring of poly(methyl) cyclohexyl methacrylates influences the subglass and glass transition absorptions as observed in thermally stimulated depolarization currents (TSDC) measurements. [] This highlights the sensitivity of relaxation processes to subtle structural variations in the polymer.

Q11: Can this compound be polymerized in an aqueous medium using cyclodextrins?

A11: Yes, the polymerization of this compound can be achieved in water by forming inclusion complexes with 2,6-dimethyl-β-cyclodextrin (Me2-β-CD). [] This approach leads to the formation of water-insoluble PCHMA upon polymerization and subsequent unthreading of the cyclodextrin. []

Q12: How does the rate of grafting CMA onto 1,2-polybutadiene (1,2-PBD) vary with reaction parameters?

A12: The grafting rate of CMA onto 1,2-PBD is influenced by factors such as reaction time, monomer and initiator concentrations, backbone concentration, temperature, and the presence of additives like zinc chloride. []

Q13: What is the chain length dependence of the termination rate coefficient in CHMA bulk free-radical homopolymerizations?

A13: The termination rate coefficient (kt) in CHMA homopolymerizations exhibits a chain length dependence best described by a "composite model" with two power-law exponents. [] This suggests distinct termination behaviors for shorter and longer radicals, with the latter exhibiting a chain length dependence closer to theoretical predictions based on polymer dynamics. []

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